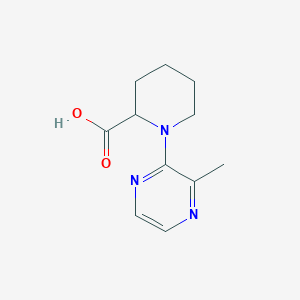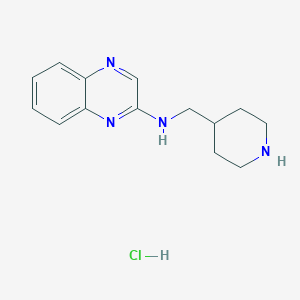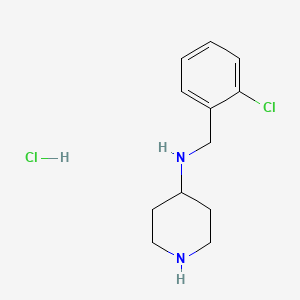![molecular formula C13H20Cl2N2 B7898453 [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898453.png)
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a 3-chloro-benzyl group and a methylamine group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 3-Chloro-benzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chloro-benzyl group. This can be achieved through nucleophilic substitution reactions using 3-chloro-benzyl chloride.
Addition of the Methylamine Group: The final step involves the introduction of the methylamine group to the piperidine ring. This can be done through reductive amination reactions using formaldehyde and methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced derivatives of the piperidine ring and substituents.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and the 3-chloro-benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: can be compared with other piperidine derivatives, such as:
[1-Benzyl-piperidin-4-yl]-methyl-amine hydrochloride: Lacks the chloro substituent, which may affect its binding affinity and biological activity.
[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: The fluoro substituent may confer different electronic properties compared to the chloro group.
[1-(3-Methyl-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: The methyl group may influence the compound’s steric interactions and overall activity.
The uniqueness of This compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHIWVEJCELMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
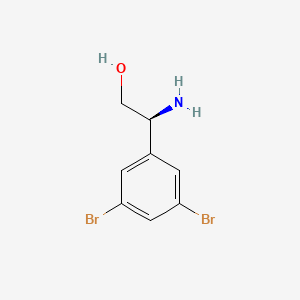
![[(2S)-1-ethoxy-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7898372.png)
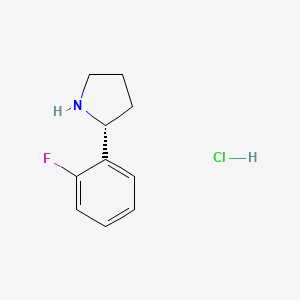
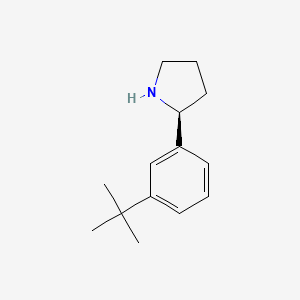
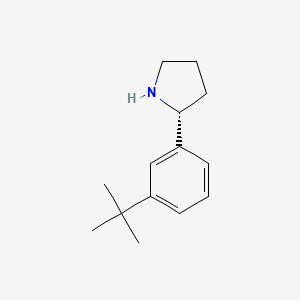
![(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7898397.png)
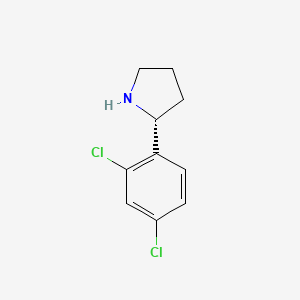
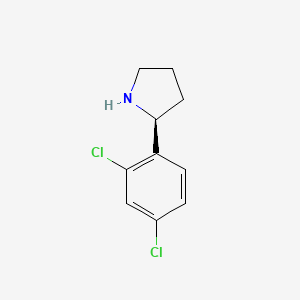
![methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride](/img/structure/B7898420.png)
![(2S)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;cyclohexanamine](/img/structure/B7898427.png)

